molecular formula C26H41ClN2O5 B13649095 Boc-DL-Tyr(3-Cl)-OH.DCHA

Boc-DL-Tyr(3-Cl)-OH.DCHA

Cat. No.: B13649095
M. Wt: 497.1 g/mol
InChI Key: CRXKGJXRIDLZPK-UHFFFAOYSA-N
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Description

Boc-DL-Tyr(3-Cl)-OH.DCHA is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized in the development of pharmaceuticals and biochemical research. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 3-chloro substitution on the tyrosine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Tyr(3-Cl)-OH.DCHA typically involves the protection of the amino group of tyrosine with a Boc group, followed by the introduction of a 3-chloro substituent. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps, including the protection of functional groups, coupling reactions, and purification.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr(3-Cl)-OH.DCHA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The 3-chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tyrosine derivatives.

Scientific Research Applications

Boc-DL-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: this compound is employed in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-DL-Tyr(3-Cl)-OH.DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The 3-chloro substitution can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-DL-Tyr(3-Cl)-OH: Similar to Boc-DL-Tyr(3-Cl)-OH.DCHA but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Boc-DL-Tyr-OH: Lacks the 3-chloro substitution, making it less reactive in certain reactions.

    Boc-DL-Tyr(3-I)-OH: Contains an iodine substitution instead of chlorine, which can alter its chemical properties.

Uniqueness

This compound is unique due to its specific combination of the Boc protecting group and the 3-chloro substitution. This combination provides a balance of stability and reactivity, making it a valuable tool in peptide synthesis and biochemical research.

Properties

Molecular Formula

C26H41ClN2O5

Molecular Weight

497.1 g/mol

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2

InChI Key

CRXKGJXRIDLZPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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